2-Chloro-5-(2,5-difluorobenzoyl)pyridine
Overview
Description
2-Chloro-5-(2,5-difluorobenzoyl)pyridine is an organic compound with the molecular formula C12H6ClF2NO and a molecular weight of 253.63 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chloro group at the 2-position and a 2,5-difluorobenzoyl group at the 5-position. It is primarily used in research and development settings, particularly in the field of medicinal chemistry .
Preparation Methods
The synthesis of 2-Chloro-5-(2,5-difluorobenzoyl)pyridine typically involves the reaction of 2-chloropyridine with 2,5-difluorobenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-Chloro-5-(2,5-difluorobenzoyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-5-(2,5-difluorobenzoyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: The compound is utilized in the development of new materials with specific properties.
Biological Studies: It serves as a tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2,5-difluorobenzoyl)pyridine involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the context of its use, such as in drug development or material science .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-5-(2,5-difluorobenzoyl)pyridine include:
2-Chloro-5-(trifluoromethyl)pyridine: Differing by the presence of a trifluoromethyl group instead of the 2,5-difluorobenzoyl group.
2,4-Dichloro-5-fluorobenzoyl chloride: Differing by the substitution pattern on the benzoyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for particular applications in research and development .
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-(2,5-difluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF2NO/c13-11-4-1-7(6-16-11)12(17)9-5-8(14)2-3-10(9)15/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRACXFKOGEZQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)C2=CN=C(C=C2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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